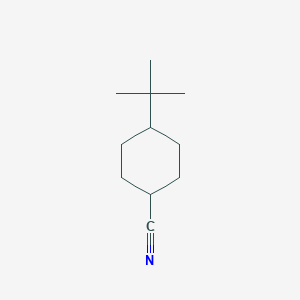

4-Tert-butylcyclohexane-1-carbonitrile

Description

4-Tert-butylcyclohexane-1-carbonitrile (CAS 15619-18-8) is a cyclohexane derivative featuring a tert-butyl substituent at the 4-position and a nitrile group at the 1-position. Its molecular formula is C₁₁H₁₉N, with a molecular weight of 165.28 g/mol. The compound exhibits a trans-configuration, as indicated by its alternative name, trans-4-(1,1-dimethylethyl)cyclohexanecarbonitrile . Key physicochemical properties include a predicted density of 0.88 g/cm³ and a boiling point of 251.1°C, attributed to the steric bulk of the tert-butyl group and the polar nitrile moiety . This compound is primarily utilized in synthetic organic chemistry and material science, where its stereochemical rigidity and functional groups enable applications in asymmetric synthesis and polymer modification.

Properties

IUPAC Name |

4-tert-butylcyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGIZGGCJCFYKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Steric and Electronic Effects

- This compound : The tert-butyl group introduces significant steric hindrance, reducing conformational flexibility and enhancing thermal stability. The nitrile group contributes polarity, influencing solubility in aprotic solvents .

- 4-(Benzyloxy)cyclohexane-1-carbonitrile: The benzyloxy group introduces a polar ether linkage, improving solubility in polar solvents. The cis/trans isomerism (noted in ) may complicate purification .

Lipophilicity and Solubility

- The tert-butyl derivative (LogP ~3.75, estimated from ) and its methyl-substituted analog (LogP 3.75) exhibit high lipophilicity, favoring membrane permeability in biological systems.

- In contrast, 4-isocyanatonaphthalene-1-carbonitrile (LogP 2.68) shows moderate lipophilicity but a higher polar surface area (53.22 Ų) due to the isocyanate group, enhancing water solubility .

Thermal Properties

- The tert-butyl compound’s boiling point (251.1°C ) exceeds typical aliphatic carbonitriles due to increased molecular weight and van der Waals interactions from the bulky substituent .

- Data for analogs like the benzyloxy and bromophenyl derivatives remain unreported, though their aromatic substituents likely elevate boiling points further.

Key Research Findings

Conformational Studies : NMR analysis of this compound confirms the equatorial preference of the tert-butyl group, minimizing 1,3-diaxial interactions .

Reactivity Trends : Methyl-substituted analogs (e.g., 15619-20-2) exhibit faster nitrile hydrolysis rates than the tert-butyl derivative, attributed to reduced steric shielding .

Preparation Methods

Synthesis of 1-Bromo-4-tert-butylcyclohexane

-

Reduction of 4-Tert-butylcyclohexanone:

The ketone is reduced to 4-tert-butylcyclohexanol using sodium borohydride (NaBH) in methanol. The equatorial alcohol is favored due to steric stabilization by the tert-butyl group. -

Bromination of Alcohol:

The alcohol is treated with phosphorus tribromide (PBr) in diethyl ether to form 1-bromo-4-tert-butylcyclohexane.

Cyanide Substitution

The bromide undergoes nucleophilic substitution with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 80°C:

Optimized Parameters:

-

Molar Ratio: 1:1.2 (bromide:KCN)

-

Solvent: DMSO (polar aprotic)

-

Temperature: 80°C

-

Time: 24 hours

Dehydration of 4-Tert-butylcyclohexane-1-carboxamide

Dehydration of amides to nitriles using phosphoryl chloride (POCl) or thionyl chloride (SOCl) is a well-established method.

Synthesis of 4-Tert-butylcyclohexane-1-carboxamide

-

Hydrolysis of Nitrile Precursor:

If 1-amino-4-tert-butylcyclohexane-1-carbonitrile is available (e.g., from Method 1), hydrolysis with sulfuric acid yields the carboxylic acid. -

Conversion to Amide:

The acid is treated with thionyl chloride to form the acyl chloride, followed by reaction with ammonia:

Dehydration to Nitrile

The amide is dehydrated using POCl under reflux:

Conditions:

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

For large-scale production, the nucleophilic substitution route (Method 2) is most feasible due to its simplicity and compatibility with continuous flow processes. Key industrial optimizations include:

Q & A

Basic: What are the standard synthetic routes for 4-Tert-butylcyclohexane-1-carbonitrile, and what factors influence yield optimization?

Methodological Answer:

A common approach involves alkylation of cyclohexanecarbonitrile derivatives. For example, 4-(Bromomethyl)cyclohexane-1-carbonitrile (a brominated precursor) can undergo nucleophilic substitution with tert-butyl groups under basic conditions . Yield optimization requires careful control of reaction parameters:

- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance tert-butyl group transfer.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.

Chromatographic purification (silica gel column) is critical to isolate the product from regioisomers .

Basic: Which analytical techniques are most effective for characterizing this compound, particularly regarding isomer differentiation?

Methodological Answer:

- NMR Spectroscopy :

- GC-MS : Separates cis/trans isomers based on retention times; mass fragments confirm molecular ion (m/z ≈ 179) .

- IR Spectroscopy : The nitrile stretching vibration (~2240 cm⁻¹) confirms functional group integrity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors, as nitriles can release toxic HCN under decomposition .

- Storage : Keep in airtight containers away from oxidizers and heat sources (≤25°C) .

- Spill Management : Neutralize with 10% sodium hypochlorite solution before disposal .

Advanced: How does the steric bulk of the tert-butyl group influence the compound’s reactivity in ring-opening or functionalization reactions?

Methodological Answer:

The tert-butyl group imposes significant steric hindrance, directing reactivity in two ways:

- Regioselectivity : Favors reactions at the less hindered nitrile site. For example, nucleophilic attack occurs preferentially at the nitrile carbon rather than the substituted cyclohexane ring .

- Conformational Locking : The tert-butyl group stabilizes the chair conformation, limiting ring flexibility and reducing accessibility to axial reaction sites. Computational studies (DFT) show a 5–7 kcal/mol energy barrier for ring inversion, impacting reaction pathways .

Advanced: What computational methods are employed to model the conformational dynamics of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates optimized geometries and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Basis sets like B3LYP/6-31G(d) are standard .

- Molecular Dynamics (MD) : Simulates solvent effects on conformational equilibria (e.g., cyclohexane ring flipping in hexane vs. DMSO) .

- ADMET Prediction : Tools like SwissADME model bioavailability, highlighting the compound’s high logP (~3.75), suggesting strong membrane permeability .

Advanced: How can researchers resolve contradictions in reported stereochemical outcomes of reactions involving this compound?

Methodological Answer:

Discrepancies in stereochemical data (e.g., unexpected cis/trans ratios) can arise from solvent polarity or kinetic vs. thermodynamic control. Resolution strategies include:

- X-ray Crystallography : Directly determines absolute configuration, as seen in cyclohexane derivatives with tert-butyl groups .

- NOESY NMR : Identifies spatial proximity of protons (e.g., tert-butyl to axial hydrogen interactions) to assign stereochemistry .

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases .

Advanced: What mechanistic insights explain the compound’s stability under oxidative or photolytic conditions?

Methodological Answer:

- Oxidative Stability : The tert-butyl group acts as a radical scavenger, inhibiting autoxidation. ESR studies show tert-butyl radicals form transiently but recombine rapidly .

- Photostability : UV-Vis spectroscopy reveals no absorption above 300 nm, minimizing photoreactivity. Accelerated aging tests (e.g., 48 hrs under UV-C) show <5% degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.